Tcmdc-143024

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Tcmdc-143024 has been described in the context of developing potent PfCLK3 inhibitors . The initial hit TCMDC-135051 was synthesized and a structure-activity relationship with a 7-azaindole-based series was established . A total of 14 analogues were assessed against the full-length recombinant protein kinase PfCLK3 .Molecular Structure Analysis

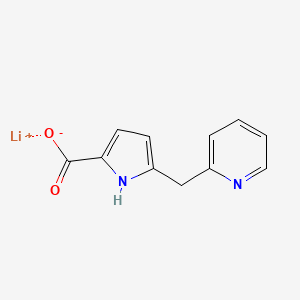

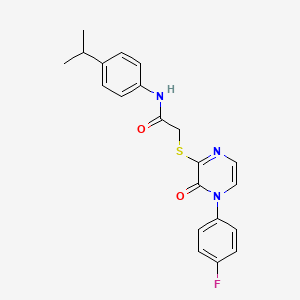

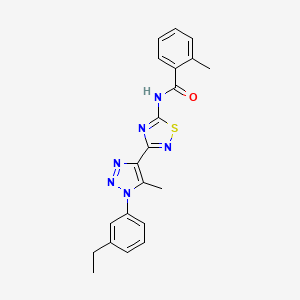

The molecular structure of Tcmdc-143024 is represented by the formula C20H21ClN4OS2. It is also known as N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride .科学研究应用

Antimalarial Drug Discovery

TCMDC-143024 has been identified as a potential starting point for antimalarial drug discovery . It has shown activity against Plasmodium falciparum , the parasite responsible for malaria transmission . The compound was identified through high-throughput screening (HTS) assays applied to Plasmodium falciparum asexual stages .

The discovery of new antimalarials with transmission-blocking activity remains a key issue in efforts to control malaria and eventually eradicate the disease . TCMDC-143024 has shown potential in this regard, demonstrating activity against both gametocytes and asexual stages of the parasite .

Drug Targeting of Malaria Parasite Aminoacyl-tRNA Synthetases

The escalating drug resistance in malaria parasites and lack of a vaccine necessitates the discovery of novel drug targets . The multi-component protein translation machinery is a rich source of such drug targets . TCMDC-143024, as part of this machinery, could potentially be used to target malaria parasite aminoacyl-tRNA synthetases .

Future Research Directions

The unique properties of TCMDC-143024 make it a promising candidate for future research. Its potential as a starting point for antimalarial drug discovery, combined with its possible role in targeting malaria parasite aminoacyl-tRNA synthetases, suggest that it could be a valuable tool in the ongoing fight against malaria .

作用机制

Target of Action

TCMDC-143024, also known as N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation and the amino acid starvation response in Plasmodium falciparum, the most deadly species of malaria .

Mode of Action

TCMDC-143024 interacts with its target, PfAsnRS, through a mechanism known as reaction hijacking . This compound inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-143024 adduct via enzyme-mediated production . This unique interaction results in the inhibition of PfAsnRS, thereby disrupting the normal functioning of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by TCMDC-143024 is the protein translation pathway in Plasmodium falciparum . By inhibiting PfAsnRS, TCMDC-143024 disrupts the synthesis of proteins essential for the survival and proliferation of the parasite . This disruption leads to the activation of the amino acid starvation response, further hampering the parasite’s growth and development .

Pharmacokinetics

The compound’s potent activity against parasite cultures, low mammalian cell toxicity, and low propensity for resistance development suggest favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The primary result of TCMDC-143024’s action is the inhibition of the growth and development of Plasmodium falciparum . By inhibiting PfAsnRS and disrupting protein translation, TCMDC-143024 effectively hampers the survival and proliferation of the parasite . This leads to a significant reduction in the parasite’s ability to cause malaria.

属性

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS2.ClH/c1-14-6-7-16-18(15(14)2)22-20(27-16)24(19(25)17-5-3-12-26-17)10-4-9-23-11-8-21-13-23;/h3,5-8,11-13H,4,9-10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKKLURPOOSWMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2375832.png)

![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B2375833.png)

![tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate](/img/structure/B2375834.png)

![Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2375840.png)